Radafaxine

Neuropharmacology Monoamine Transporters Reuptake Inhibition

Radafaxine ((2S,3S)-hydroxybupropion) is the single (S,S)-enantiomer of bupropion's active metabolite, delivering a 392% higher NET inhibition versus parent bupropion with markedly reduced DAT off-target activity (70% of bupropion). This stereochemically pure NDRI and defined nAChR antagonist (α4β2 IC50=3.3 μM) eliminates confounding factors inherent to racemic mixtures or bupropion. Essential for dissecting noradrenergic mechanisms in depression, neuropathic pain, and addiction models. Standard B2B shipping available for R&D procurement.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 192374-14-4
Cat. No. B195649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadafaxine
CAS192374-14-4
Synonyms(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol;  Radafaxine;  (2S-cis)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol;  (+)-(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol;  GW 353162
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1
InChIKeyRCOBKSKAZMVBHT-TVQRCGJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Radafaxine (CAS 192374-14-4): A Stereochemically Defined NDRI Metabolite with Differential NET/DAT Selectivity


Radafaxine (GW-353162), also known as (2S,3S)-hydroxybupropion, is a stereochemically pure norepinephrine-dopamine reuptake inhibitor (NDRI) and the primary bioactive metabolite of the antidepressant bupropion [1]. As a single (S,S)-enantiomer, Radafaxine distinguishes itself from the racemic mixture of hydroxybupropion typically generated in vivo, exhibiting a unique pharmacological profile characterized by preferential norepinephrine transporter (NET) inhibition over dopamine transporter (DAT) inhibition [2]. Structurally, it is defined by the IUPAC name (+)-(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol, with a molecular weight of 255.74 g/mol . This compound serves as a critical research tool for precisely investigating the functional consequences of stereoselective NDRI pharmacology, free from the confounding influences of bupropion's complex metabolic profile and off-target activities.

Radafaxine vs. Standard NDRI Analogs: Why Bupropion or Racemic Hydroxybupropion Cannot Functionally Substitute Radafaxine


Generic substitution or the use of alternative NDRIs is insufficient for studies requiring precise modulation of the noradrenergic versus dopaminergic systems due to critical, quantifiable differences in transporter selectivity and stereochemical specificity. While bupropion and its racemic metabolite mixtures interact with both DAT and NET, Radafaxine ((S,S)-hydroxybupropion) demonstrates a markedly enhanced and selective inhibition of norepinephrine reuptake relative to dopamine reuptake, a profile not replicated by its parent compound [1]. Furthermore, the alternative (2R,3R)-enantiomer of hydroxybupropion is significantly less pharmacologically active as a monoamine reuptake inhibitor, highlighting the functional consequences of stereochemistry [2]. Therefore, using bupropion, racemic hydroxybupropion, or other NDRIs introduces variable DAT/NET inhibition ratios, unknown metabolite activities, and off-target effects (e.g., nAChR antagonism) that confound experimental outcomes. The specific, quantifiable evidence detailed below establishes Radafaxine as a unique molecular tool for achieving a well-defined, NET-preferring NDRI state that cannot be reliably attained with in-class alternatives.

Quantitative Comparative Evidence for Radafaxine: Verifiable Differentiation from Bupropion and Other NDRIs


Comparative Reuptake Inhibition Efficacy: Radafaxine vs. Bupropion

A direct comparative analysis reveals a stark divergence in transporter preference between Radafaxine and its parent compound, bupropion. This is most clearly quantified by the relative efficacy of each compound in blocking the reuptake of dopamine versus norepinephrine [1].

Neuropharmacology Monoamine Transporters Reuptake Inhibition

Absolute Transporter Inhibition Potency (IC50) in HEK293 Cells

The absolute potency of Radafaxine for human DAT and NET, as well as its inactivity at SERT, provides a precise, quantitative profile for experimental design. In HEK293 cells expressing human transporters, the compound demonstrates distinct IC50 values for each target [1].

Molecular Pharmacology Transporter Assays IC50 Determination

Functional Antagonism of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Beyond monoamine transporters, Radafaxine possesses a quantifiable and distinct profile as an antagonist of several nAChR subtypes. This activity is a key point of differentiation from many other NDRIs and contributes to its unique in vivo pharmacological signature, including its investigation as a potential smoking cessation aid [1].

Ion Channel Pharmacology nAChR Antagonism Nicotinic Receptors

Stereospecific Pharmacology: Radafaxine vs. (2R,3R)-Hydroxybupropion

The pharmacological activity of hydroxybupropion is highly stereospecific. Radafaxine ((2S,3S)-hydroxybupropion) is the enantiomer responsible for the majority of the monoamine reuptake inhibition, while its mirror image, (2R,3R)-hydroxybupropion, is markedly less active [1]. This is a critical point of differentiation for any study aiming to isolate the effects of NDRI activity from bupropion's complex metabolism.

Stereochemistry Metabolite Pharmacology Enantiomeric Comparison

Optimal Research and Industrial Application Scenarios for Radafaxine (CAS 192374-14-4) Based on Quantitative Evidence


Investigating Noradrenergic Contributions to Behavior and Disease Models

For researchers seeking to dissect the role of norepinephrine reuptake inhibition in behavioral or disease models, Radafaxine is the superior choice. Its quantified 392% efficacy in blocking norepinephrine reuptake compared to bupropion [1] allows for a robust, targeted manipulation of the noradrenergic system. This is particularly valuable in studies of depression, neuropathic pain, fibromyalgia, and restless legs syndrome, where a strong noradrenergic component is implicated [2]. The lower DAT inhibition (70% of bupropion) reduces dopaminergic contributions, simplifying data interpretation compared to using bupropion or mixed NDRIs.

Mechanistic Studies of Nicotinic Acetylcholine Receptor Function in Addiction and Analgesia

Radafaxine's defined antagonist profile at nAChR subtypes (e.g., α4β2 IC50 = 3.3 μM, α3β4 IC50 = 11 μM) [1] makes it a valuable pharmacological tool for exploring cholinergic mechanisms in addiction, pain, and cognition. It can be used in in vivo models of nicotine dependence (e.g., to inhibit nicotine-induced behaviors with known ED50 values in mice [1]) or in studies of nAChR-mediated analgesia, providing a specific point of comparison against more selective nAChR antagonists. Its dual NDRI and nAChR antagonist profile is a unique combination for studying complex interactions between monoaminergic and cholinergic systems.

Stereoselective Metabolism and Drug-Drug Interaction Studies

As the pure (S,S)-enantiomer of hydroxybupropion, Radafaxine is an essential reference standard and substrate for studies on stereoselective drug metabolism and pharmacokinetics. The metabolism of bupropion is highly stereoselective, with the cytochrome P450 isoform CYP2B6 primarily responsible for generating Radafaxine [2]. Research investigating CYP2B6 activity, genetic polymorphisms affecting bupropion activation, or the stereoselective inhibition of its metabolism by other drugs requires Radafaxine as an analytical standard and a defined chemical probe to quantify the formation and disposition of this key active metabolite [3].

Structure-Activity Relationship (SAR) Studies for NDRI and nAChR Ligand Optimization

Radafaxine serves as a well-characterized benchmark compound for medicinal chemistry campaigns aimed at optimizing NDRI and nAChR ligand properties. Its defined IC50 values for DAT (0.63 μM), NET (0.241 μM), and various nAChR subtypes [1] provide a clear set of SAR data points against which the potency and selectivity of novel analogues can be quantitatively compared. Its stereochemically pure nature also makes it a crucial starting point for exploring the impact of stereochemistry on the pharmacological profile of new chemical entities in this scaffold class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radafaxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.